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Compound of Interest

Compound Name: Bis(dimethylamino)dimethylsilane

Cat. No.: B1580881 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Bis(dimethylamino)dimethylsilane (BDMADMS), an organosilicon compound, serves as a

critical precursor in the fabrication of semiconductor devices.[1][2] Its utility lies in the

deposition of high-quality, thin silicon-based films, which are fundamental components of

modern electronics.[3] This document provides detailed application notes and experimental

protocols for the use of BDMADMS in depositing silicon dioxide (SiO₂), silicon nitride (SiNₓ),

and silicon carbonitride (SiCN) thin films via Atomic Layer Deposition (ALD) and Plasma-

Enhanced Chemical Vapor Deposition (PECVD).

BDMADMS is favored for its high reactivity and ability to form stable bonds with various

substrates, contributing to innovations in electronics and nanotechnology.[1] It is particularly

valuable in processes requiring low thermal budgets, enabling the fabrication of advanced

semiconductor devices with nanoscale features.

Physicochemical Properties of BDMADMS
A summary of the key physical and chemical properties of Bis(dimethylamino)dimethylsilane
is presented in the table below.
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Property Value Reference

Synonyms
BDMADMS, Silanediamine,

N,N,N',N',1,1-hexamethyl-
[1][2]

CAS Number 3768-58-9 [1][4]

Molecular Formula C₆H₁₈N₂Si [1]

Molecular Weight 146.31 g/mol [1]

Appearance Clear colorless liquid [1]

Density 0.81 g/mL (Lit.) [1]

Boiling Point 128 °C (Lit.) [1]

Melting Point -98 °C (Lit.) [1]

Refractive Index n20/D 1.41 (Lit.) [1]

Applications in Semiconductor Fabrication
BDMADMS is a versatile precursor for the deposition of various dielectric films essential for

semiconductor manufacturing.

Silicon Dioxide (SiO₂) Deposition
Thin films of SiO₂ are crucial as gate insulators in transistors and as insulating layers in various

sensor and nanostructures.[5] BDMADMS, in conjunction with an oxidant like ozone (O₃), is

used in ALD processes to deposit high-quality SiO₂ films.[5][6] The resulting films exhibit low

impurity levels, particularly after annealing.[5]

Silicon Nitride (SiNₓ) Deposition
Silicon nitride films are indispensable in semiconductor devices, serving as gate sidewall

spacers, encapsulation layers, and in patterning applications.[7] BDMADMS is a precursor for

the plasma-enhanced atomic layer deposition (PEALD) of SiNₓ films. These processes can be

performed at low temperatures (<400 °C), which is critical for modern, scaled devices.

Silicon Carbonitride (SiCN) Deposition
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Silicon carbonitride films possess a unique combination of properties, including high hardness

and good uniformity, making them suitable for various applications in semiconductor devices.[8]

BDMADMS is used as a single-source precursor in PECVD to synthesize SiCN films.[9] The

chemical composition and properties of the deposited films can be controlled by adjusting

process parameters such as input power.[8]

Experimental Protocols
The following are generalized protocols for the deposition of SiO₂ and SiNₓ using BDMADMS.

The specific parameters should be optimized for the particular deposition reactor being used.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide
(SiO₂)
Objective: To deposit a uniform thin film of SiO₂ on a silicon substrate using BDMADMS and

ozone.

Materials:

Bis(dimethylamino)dimethylsilane (BDMADMS) precursor

Ozone (O₃) as the oxidant

High-purity nitrogen (N₂) or argon (Ar) as a carrier and purge gas

Silicon wafer substrate

Equipment:

Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery

systems

Substrate heater

Vacuum system

Procedure:
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Substrate Preparation:

Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove

organic and inorganic contaminants.

Load the cleaned substrate into the ALD reactor.

Deposition Parameters:

Set the substrate temperature to the desired value, typically within the ALD temperature

window of 200-250 °C.[10]

Maintain the reactor pressure at a suitable level for ALD.

ALD Cycle (to be repeated for desired thickness):

Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a

specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the

substrate surface.

Step 2: Purge 1: Purge the reactor with an inert gas (N₂ or Ar) for a defined period (e.g., 3

- 10 seconds) to remove any unreacted BDMADMS and gaseous byproducts.

Step 3: Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 0.5 - 2.0

seconds) to react with the adsorbed precursor layer, forming a monolayer of SiO₂.

Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 3 - 10 seconds) to

remove unreacted ozone and any reaction byproducts.

Post-Deposition:

After completing the desired number of cycles, cool down the reactor and unload the

substrate.

Consider post-deposition annealing at high temperatures (e.g., 1000 °C) to improve film

quality and reduce impurities.[5]
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Expected Results: A highly uniform and conformal SiO₂ thin film with a growth per cycle (GPC)

that is dependent on the deposition temperature. The GPC for BDMAS with O₃ has been

reported to be higher than that of other precursors like TDMAS.[6]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition
of Silicon Nitride (SiNₓ)
Objective: To deposit a high-quality SiNₓ film at a low temperature using BDMADMS and a

nitrogen plasma.

Materials:

Bis(dimethylamino)dimethylsilane (BDMADMS) precursor

High-purity nitrogen (N₂) gas for plasma generation and purging

Silicon wafer substrate

Equipment:

Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor with a remote plasma source

Substrate heater

Vacuum system

RF power supply for plasma generation

Procedure:

Substrate Preparation:

Clean the silicon wafer using a standard cleaning procedure.

Load the substrate into the PEALD reactor.

Deposition Parameters:
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Set the substrate temperature to a low value, for instance, between 150 °C and 250 °C.[7]

Set the N₂ flow rate for the plasma source.

PEALD Cycle (to be repeated for desired thickness):

Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a set

time to allow for adsorption on the substrate surface.

Step 2: Purge 1: Purge the reactor with N₂ gas to remove unreacted precursor and

byproducts.

Step 3: N₂ Plasma Exposure: Ignite the N₂ plasma for a specific duration to react with the

adsorbed BDMADMS layer, forming SiNₓ. The plasma can be generated using a

capacitively coupled plasma (CCP) source.[11]

Step 4: Purge 2: Purge the reactor with N₂ gas to remove any remaining reactants and

byproducts.

Post-Deposition:

After achieving the desired film thickness, cool down the reactor and remove the

substrate.

Characterize the film for properties such as thickness, refractive index, and elemental

composition.

Expected Results: A dense and uniform SiNₓ film. The film properties, such as carbon content

and wet etch rate, will depend on the plasma exposure time and deposition temperature.[7][11]

Data Presentation
Table 1: Comparison of Silicon Precursors for SiO₂ ALD
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Precursor Co-reactant
Deposition
Temp. (°C)

Growth per
Cycle
(Å/cycle)

Carbon
Impurity

Reference

BDMAS O₃ 275

~1.5 times

that of

TDMAS

~1 order of

magnitude

less than

TDMAS

[5][6]

TDMAS O₃ 275 - Higher [5][6]

Table 2: Properties of SiNₓ Films Deposited Using
Aminosilane Precursors
Note: Data for the closely related precursor Bis(diethylamino)silane (BDEAS) is presented here

as a proxy to indicate expected trends for aminosilane precursors.

Precurs
or

Plasma
Gas

Depositi
on
Temp.
(°C)

Growth
per
Cycle
(Å)

Film
Density
(g/cm³)

Wet
Etch
Rate
(nm/min
in 100:1
HF)

Carbon
Content
(%)

Referen
ce

BDEAS N₂ 150 0.31 - - - [7]

BDEAS N₂ 200 0.22 - - 13.7 [7]

BDEAS N₂ 250 0.19 - - - [7]

BTBAS N₂ 400 - 2.8 0.2 < 2

BTBAS N₂ 200 - - - ~10

Visualizations
Workflow for Atomic Layer Deposition (ALD)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/publication/256908161_Comparison_between_SiO2_films_deposited_by_atomic_layer_deposition_with_SiH2NCH322_and_SiHNCH323_precursors
https://www.researchgate.net/publication/244670742_Comparison_Between_Hf-Silicate_Films_Deposited_by_ALD_with_BDMAS_SiHsub_2NCHsub_3sub_2sub_2_and_TDMAS_SiHNCHsub_3sub_2sub_3_Precursors
https://www.researchgate.net/publication/256908161_Comparison_between_SiO2_films_deposited_by_atomic_layer_deposition_with_SiH2NCH322_and_SiHNCH323_precursors
https://www.researchgate.net/publication/244670742_Comparison_Between_Hf-Silicate_Films_Deposited_by_ALD_with_BDMAS_SiHsub_2NCHsub_3sub_2sub_2_and_TDMAS_SiHNCHsub_3sub_2sub_3_Precursors
https://journal.atomiclayerdeposition.com/article/101651/
https://journal.atomiclayerdeposition.com/article/101651/
https://journal.atomiclayerdeposition.com/article/101651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single ALD Cycle (Repeated 'n' times)

Step 1:
Precursor Pulse

(BDMADMS)

Step 2:
Inert Gas Purge

Self-limiting
adsorption

Step 3:
Co-reactant Pulse

(e.g., O₃ or N₂ Plasma)

Remove excess
precursor Step 4:

Inert Gas Purge

Surface
reaction

Remove byproducts

End:
Substrate Unloading

& Film Characterization

Desired thickness
achieved

Start:
Substrate Loading

& System Prep

Click to download full resolution via product page

Caption: Generalized workflow for an Atomic Layer Deposition (ALD) process.
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Caption: Relationship between BDMADMS precursor, deposition processes, and resulting thin

films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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